![molecular formula C14H12N4OS2 B14905666 2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.
Méthodes De Préparation
The synthesis of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide typically involves the reaction of 2-aminothiophenol with benzo[c][1,2,5]thiadiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Applications De Recherche Scientifique
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in bioimaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.
Industry: The compound is used in the development of organic photovoltaic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the aminophenylthio group serves as an electron donor. This electron donor-acceptor interaction facilitates various photophysical and photochemical processes, making the compound useful in applications such as photocatalysis and fluorescence imaging .
Comparaison Avec Des Composés Similaires
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also feature the benzo[c][1,2,5]thiadiazole core and are used in similar applications, but they differ in the nature of the substituents attached to the core.
Benzo[c][1,2,5]thiadiazole-based covalent triazine frameworks: These frameworks are used for sensing applications and have different structural properties compared to the acetamide derivative.
Propriétés
Formule moléculaire |
C14H12N4OS2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(2-aminophenyl)sulfanyl-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4OS2/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8,15H2,(H,16,19) |
Clé InChI |
IGSPWRDPAOGBPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC3=NSN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



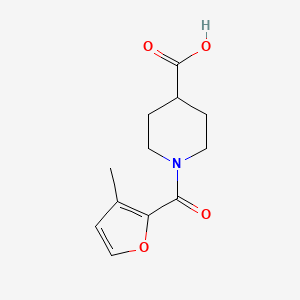
![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
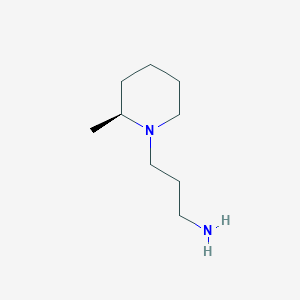
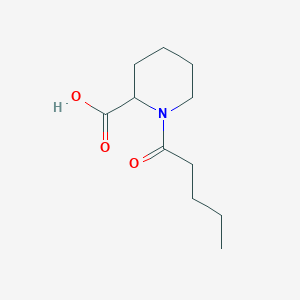
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
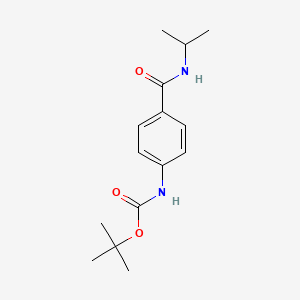
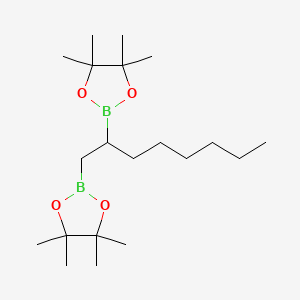
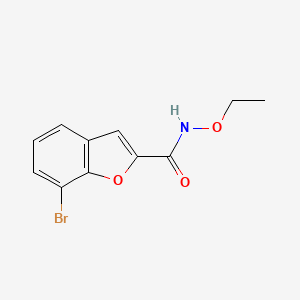


![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)

